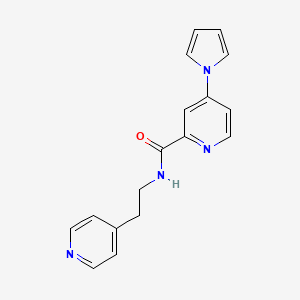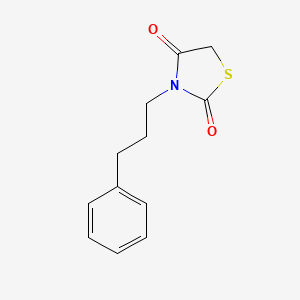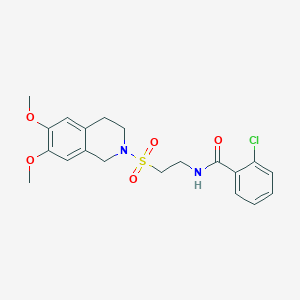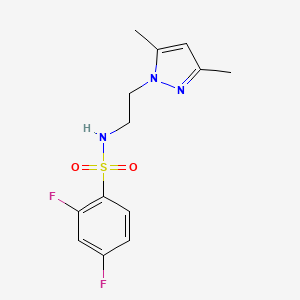
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a chiral molecule that exhibits interesting properties, making it a promising candidate for drug development, catalysis, and material science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a compound related to the pyrazole class, which is known for its versatile applications in the synthesis of various functionalized chemical entities. Research has demonstrated the synthesis of pyrazoles featuring functionalized side chains, allowing for the installation of various alkyl and aryl groups. This adaptability makes it a valuable precursor in the synthesis of ligands, where the introduction of a ligating side chain on a pyrazole ring enhances the potential for hydrogen bonding, depending on the steric environment created by substituents at key positions (Grotjahn et al., 2002).
Structural Characterization and Analysis
The structural characterization of pyrazoline compounds, which are closely related to pyrazoles, has been extensively studied. For instance, X-ray diffraction studies have confirmed the molecular structure of specific pyrazoline derivatives, providing insights into their crystal packing and intermolecular interactions. These studies are crucial for understanding the properties and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Delgado et al., 2020).
Spectroscopic Investigations
Spectroscopic techniques, such as IR, NMR, and Mössbauer spectroscopy, have been employed to investigate the properties of tin(IV) and organotin(IV) derivatives of bis(pyrazol-1-yl) alkanes. These investigations provide valuable information on the bonding characteristics and electronic structures of such complexes, which are essential for their application in catalysis and material science (Pettinari et al., 1995).
Synthetic Applications and Catalysis
Pyrazoles, including derivatives of (R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, have found applications in catalysis. For instance, the synthesis and characterization of rhodium and iridium complexes containing pyrazole-based ligands highlight their potential in catalytic reactions. These complexes can undergo various transformations, making them useful in organic synthesis and industrial processes (Burling et al., 2007).
Biological Activities and Pharmaceutical Applications
Pyrazole derivatives have been explored for their biological activities, including antimicrobial and anticancer properties. The synthesis and evaluation of these compounds against various microorganisms and cancer cell lines contribute to the development of new therapeutic agents. The structure-activity relationship (SAR) studies of these compounds can lead to the identification of potent drug candidates (Desai et al., 2017).
Eigenschaften
IUPAC Name |
(1R)-1-(2-methylpyrazol-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIGDGUZDCESQB-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-{3-cyano-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B2843174.png)

![Ethyl 4-{4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/structure/B2843178.png)







![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2843189.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)
